molecular formula C16H16BrN B1371981 1-Benzhydryl-3-bromoazetidine CAS No. 36476-84-3

1-Benzhydryl-3-bromoazetidine

Cat. No. B1371981
CAS RN: 36476-84-3
M. Wt: 302.21 g/mol
InChI Key: PVINDRYACMYZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-bromoazetidine is a chemical compound with the molecular formula C16H16BrN . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-Benzhydryl-3-bromoazetidine consists of a central carbon atom attached to a bromine atom, a nitrogen atom, and a benzhydryl group . The average mass is 302.209 Da and the monoisotopic mass is 301.046600 Da .

Scientific Research Applications

  • Synthesis of New Quinolone Antibiotics

    Researchers synthesized 3-sulfenylazetidine derivatives using 1-Benzhydryl-3-bromoazetidine for developing new fluoroquinolones. Some of these fluoroquinolones showed greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to levofloxacin, a clinically used fluoroquinolone (Ikee et al., 2008).

  • Dopaminergic Antagonist Development

    Azetidine derivatives, including 1-Benzhydryl-3-bromoazetidine, were evaluated for their potential as dopaminergic antagonists. Specifically, N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide derivatives showed potent antagonistic activity against D2 and D4 receptors (Metkar et al., 2013).

  • Potential Elastase Inhibitors

    A study prepared 1-alkoxycarbonyl-3-bromoazetidin-2-ones, which demonstrated transient inhibitory effects on porcine pancreatic elastase. This suggests a potential application in the development of elastase inhibitors (Beauve et al., 1999).

  • Synthesis of Novel Anticancer Agents

    Novel 1-benzhydryl-sulfonyl-piperazine derivatives, designed using 1-Benzhydryl-3-bromoazetidine, were synthesized and evaluated for their ability to inhibit the proliferation of MDA-MB-231 breast cancer cells. One compound, in particular, showed significant inhibitory activity (Kumar et al., 2007).

  • Beta-Lactamase Inhibitory Properties

    A study synthesized benzhydryl 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam- 3 alpha-carboxylate 1,1-dioxide, which was found to be a potent inhibitor of various bacterial beta-lactamases. This derivative was prepared using benzhydrylamine, a related compound to 1-Benzhydryl-3-bromoazetidine, indicating potential similar applications (Micetich et al., 1987).

Safety and Hazards

1-Benzhydryl-3-bromoazetidine is intended for research and development use only and is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

1-benzhydryl-3-bromoazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVINDRYACMYZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671858
Record name 3-Bromo-1-(diphenylmethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36476-84-3
Record name 3-Bromo-1-(diphenylmethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.